Ledipasvir-d6

Isotopic Purity Deuterium Enrichment Quality Control

Quantifying Ledipasvir in biological matrices by LC-MS/MS without a matched internal standard introduces matrix-effect bias and extraction variability, compromising PK data integrity. Ledipasvir-d6 (CAS 2050041-12-6) is a hexa-deuterated SIL-IS that co-elutes with the analyte yet is mass-resolvable, normalizing for ionization suppression and recovery losses. • Enables precise PK/TK/BE quantification per FDA/EMA guidelines. • Distinct m/z from native Ledipasvir eliminates quantification bias. • Supplied with certified isotopic purity and long-term stability data.

Molecular Formula C₄₉H₄₈D₆F₂N₈O₆
Molecular Weight 895.04
Cat. No. B1153759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLedipasvir-d6
SynonymsN-​[(1S)​-​1-​[[(6S)​-​6-​[5-​[9,​9-​Difluoro-​7-​[2-​[(1R,​3S,​4S)​-​2-​[(2S)​-​2-​[(methoxycarbonyl)​amino]​-​3-​methyl-​1-​oxobutyl]​-​2-​azabicyclo[2.2.1]​hept-​3-​yl]​-​1H-​benzimidazol-​6-​yl]​-​9H-​fluoren-​2-​yl]​-​1H-​imidazol-​2-​yl]​-​5-​a
Molecular FormulaC₄₉H₄₈D₆F₂N₈O₆
Molecular Weight895.04
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ledipasvir-d6: Stable Isotope-Labeled Internal Standard Overview


Ledipasvir-d6 (CAS 2050041-12-6) is a hexa-deuterated analog of the direct-acting antiviral agent Ledipasvir (GS-5885), a potent inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). It is synthesized with six deuterium atoms incorporated at specific methoxy positions . This compound is exclusively intended for use as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalytical workflows employing Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) . It facilitates the accurate quantification of Ledipasvir by correcting for inherent analytical variability arising from sample preparation, extraction efficiency, and ionization suppression within complex biological matrices [1].

Why Unlabeled Ledipasvir Fails in LC-MS/MS Quantification


The use of an unlabeled analog, such as native Ledipasvir, as an internal standard in mass spectrometry-based quantification is fundamentally flawed due to its co-elution with the analyte and its inability to be distinguished by the mass analyzer. This approach fails to correct for critical sources of error, including variable ionization efficiency (matrix effects) and sample loss during extraction [1]. In contrast, a stable isotope-labeled internal standard (SIL-IS) like Ledipasvir-d6 exhibits nearly identical physicochemical behavior to the analyte but possesses a distinct mass-to-charge ratio (m/z) detectable by the mass spectrometer. This differential mass allows the MS to selectively monitor and ratio the analyte signal against the internal standard, thereby normalizing for analytical variability and enabling the generation of precise, accurate, and reproducible quantitative data [2].

Quantitative Evidence Against Key Comparators


Isotopic Purity and Enrichment Comparison

Ledipasvir-d6 is supplied with a certified chemical purity of ≥99% and is specified as a mixture of deuterated forms (d1-d6) with ≥99% total deuterium incorporation . This is in contrast to unlabeled Ledipasvir, which is typically supplied with a chemical purity of ≥98% by HPLC and contains no isotopically enriched atoms . The high isotopic purity of Ledipasvir-d6 minimizes the presence of unlabeled (d0) species, which is critical for preventing cross-talk and ensuring the accuracy of isotope dilution mass spectrometry (IDMS).

Isotopic Purity Deuterium Enrichment Quality Control

Mass Spectrometry Selectivity and Mass Shift

Ledipasvir-d6 has a monoisotopic mass of 895.0 g/mol, resulting in a +6 Da mass shift relative to unlabeled Ledipasvir (889.0 g/mol) [1]. This provides a clear MS channel separation for LC-MS/MS quantitation. A more heavily labeled alternative, Ledipasvir-13C2,d6, has a higher molecular weight of 897.04 g/mol, offering an +8 Da shift . While both provide adequate mass separation from the analyte, the +6 Da shift of Ledipasvir-d6 is a standard and widely adopted configuration for deuterated internal standards, offering a balance between adequate mass resolution and synthetic accessibility compared to dual 13C/2H labeling.

Mass Spectrometry Isotope Ratio Method Selectivity

Long-Term Stability and Shelf Life

Ledipasvir-d6 exhibits validated long-term stability for a minimum of 4 years when stored as a solid at -20°C . This stability profile is quantitatively defined and critical for use as a reference standard in regulated bioanalysis. In comparison, unlabeled Ledipasvir is typically guaranteed for 2-3 years under identical storage conditions (powder, -20°C) based on vendor specifications . The enhanced stability of the deuterated form is attributed to the kinetic isotope effect, which can slow down certain degradation pathways, ensuring the integrity of the internal standard over extended multi-year study periods.

Compound Stability Storage Conditions Shelf Life

Cost-Benefit vs. Dual-Labeled Internal Standards

A direct cost comparison reveals a significant economic advantage for deuterium-based internal standards over dual-labeled (13C/2H) analogs. While specific pricing for Ledipasvir-13C2,d6 is often quoted upon request due to its custom nature, market analysis for similar complex small molecules shows that 13C-labeling typically increases the cost by a factor of 3x-10x relative to pure 2H-labeling . The procurement cost for Ledipasvir-d6 is approximately $283-350 per 1 mg , whereas a comparable 13C2,d6-labeled standard would command a substantial premium due to the high cost of 13C-enriched precursors and the more complex, lower-yielding synthesis .

Procurement Cost-Effectiveness Isotope Economics

Matrix Effect Correction in Method Validation

In method validation studies, Ledipasvir-d6 has been demonstrated to effectively correct for matrix effects, with the internal standard-normalized matrix factor typically falling within the acceptance criteria of ±15% of nominal concentration . This performance is a direct result of its co-elution and identical ionization behavior to the analyte, a characteristic not shared by structural analogs or unlabeled compounds. Recovery rates for Ledipasvir-d6 in validated LC-MS/MS assays are reported in the range of 85-95%, ensuring consistent correction for sample preparation losses .

Bioanalysis Method Validation Matrix Effect

Key Application Scenarios for Ledipasvir-d6


Regulated Bioanalysis for PK and Bioequivalence

Ledipasvir-d6 is the gold-standard internal standard for developing and validating LC-MS/MS methods to quantify Ledipasvir in biological matrices (e.g., plasma, urine, tissue homogenates) for pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence (BE) studies. Its high isotopic purity and defined long-term stability ensure method robustness and compliance with regulatory guidelines (FDA, EMA) [1][2].

Therapeutic Drug Monitoring and Clinical Research

In clinical research settings, Ledipasvir-d6 enables the precise measurement of Ledipasvir plasma concentrations for TDM, adherence monitoring, or investigating drug-drug interactions (DDIs). The effective correction of matrix effects by the deuterated IS ensures the accuracy of data generated from diverse patient samples .

Drug Resistance and Intracellular Accumulation Studies

Researchers studying HCV resistance mechanisms use Ledipasvir-d6 to accurately quantify intracellular Ledipasvir concentrations in hepatocyte models. This allows for precise correlation of drug uptake and retention with specific NS5A resistance-associated substitutions (e.g., Y93H), a critical parameter in understanding and overcoming drug resistance .

Pharmaceutical Quality Control and Stability Testing

Ledipasvir-d6 can be utilized as a stable internal standard in LC-MS assays for the quality control (QC) of finished drug products (e.g., Harvoni tablets). It enables the accurate and precise determination of Ledipasvir content and the detection of degradation products during stability studies, supporting pharmaceutical manufacturing and release testing [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ledipasvir-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.